molecular formula C21H20N2O B4241882 3-(4-Ethylphenyl)-1,1-diphenylurea

3-(4-Ethylphenyl)-1,1-diphenylurea

Cat. No.: B4241882
M. Wt: 316.4 g/mol
InChI Key: WNGFTCBICLNHIO-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1,1-diphenylurea is a diphenylurea derivative characterized by a urea core (NHCONH) substituted with two phenyl groups and a 4-ethylphenyl moiety. These methods often yield structurally diverse urea derivatives with applications in pharmaceuticals, agrochemicals, and materials science.

Diphenylureas are notable for their biological activity, particularly as antimicrobial agents. For instance, compounds like this compound may share functional similarities with other diphenylureas reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) by disrupting cell wall synthesis . However, physicochemical limitations such as poor aqueous solubility (e.g., 5.15–23.95 μg/mL for related compounds) often necessitate structural optimization for therapeutic use .

Properties

IUPAC Name

3-(4-ethylphenyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-2-17-13-15-18(16-14-17)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGFTCBICLNHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N,N-diphenylurea typically involves the reaction of 4-ethylphenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-ethylphenyl isocyanate+diphenylamineN’-(4-ethylphenyl)-N,N-diphenylurea\text{4-ethylphenyl isocyanate} + \text{diphenylamine} \rightarrow \text{3-(4-Ethylphenyl)-1,1-diphenylurea} 4-ethylphenyl isocyanate+diphenylamine→N’-(4-ethylphenyl)-N,N-diphenylurea

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethylphenyl)-N,N-diphenylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylphenyl)-N,N-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Cancer Therapeutics

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Recent studies have highlighted the role of diphenylurea derivatives, including 3-(4-Ethylphenyl)-1,1-diphenylurea, as potential inhibitors of IDO1, an enzyme implicated in cancer immune evasion. A series of N,N-diphenylurea derivatives were synthesized and tested for their ability to inhibit IDO1 activity. Notably, one derivative exhibited an IC50 value of 1.73 ± 0.97 μM, indicating significant inhibitory potential against IDO1 . The mechanism involves molecular docking studies that elucidate the binding interactions between the compound and the enzyme.

Dual VEGFR-2 and c-MET Inhibition

Another promising application of diphenylurea derivatives is their use as dual inhibitors of VEGFR-2 and c-MET pathways in cancer treatment. Compounds derived from aryl pyridine attached to diphenylurea demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), with IC50 values ranging from 0.76 to 21.5 μM for MCF-7 cells . The study showed that these compounds could induce apoptosis by affecting key apoptotic genes and pathways, making them candidates for further development in targeted cancer therapies.

Anti-Diabetic Applications

α-Glucosidase Inhibition

The anti-diabetic potential of diphenylurea derivatives has also been explored through their ability to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. A study synthesized Schiff bases from diphenylurea derivatives that exhibited varying degrees of α-glucosidase inhibitory activity, with some compounds showing IC50 values as low as 4.87 ± 0.13 μM . This suggests that modifications to the diphenylurea structure can enhance its efficacy as an anti-diabetic agent.

Plant Growth Regulation

Plant Growth Enhancers

This compound has been identified as a component in developing plant growth regulators. A derivative known as diphenyl urea disulfonate has shown efficacy in promoting root development and increasing chlorophyll content across various crops such as corn, sorghum, and wheat . Field experiments indicated significant yield improvements (up to 28%) when applied at appropriate concentrations.

Data Summary

Application Area Mechanism/Target IC50 Values Key Findings
Cancer TherapeuticsIDO1 Inhibition1.73 ± 0.97 μMPotential for immune modulation in cancer treatment
VEGFR-2 & c-MET Inhibition0.76 - 21.5 μMInduces apoptosis in cancer cells
Anti-Diabetic Applicationsα-Glucosidase Inhibition4.87 ± 0.13 μMEffective in managing blood sugar levels
Plant Growth RegulationRoot Development & Chlorophyll ContentVaries by concentrationSignificant yield increases across multiple crops

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N,N-diphenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Complexity vs. Bioactivity : Compounds with bulky substituents (e.g., 3b, 4c) exhibit high melting points (>250°C) and yields (>70%), suggesting thermal stability and synthetic efficiency. However, their biological activity is less documented compared to simpler diphenylureas like Compound 1, which shows potent anti-MRSA activity .
  • Solubility Challenges: Diphenylureas generally suffer from poor aqueous solubility. For example, Compound 1 (23.95 µg/mL) and Compound 2 (5.15 µg/mL) have solubility profiles comparable to tamoxifen, limiting their intravenous administration .

Market and Industrial Relevance

  • Consumption Trends : 1,1-Diphenylurea (unmodified) has steady industrial demand, with market projections extending to 2046 . The 4-ethylphenyl variant may niche applications in antimicrobial R&D.
  • Synthetic Scalability : Microwave-assisted and multi-component reactions (e.g., Scheme 1 in ) offer efficient routes for scaling derivatives like 3-(4-ethylphenyl)-1H-pyrazol-5-amine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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